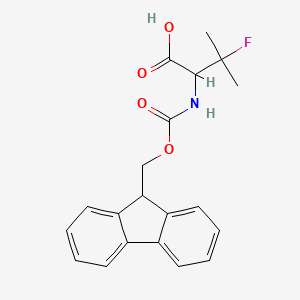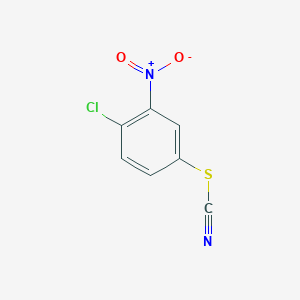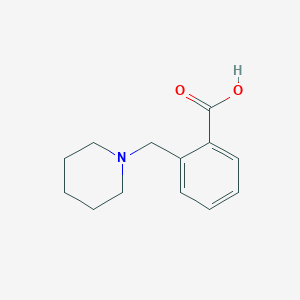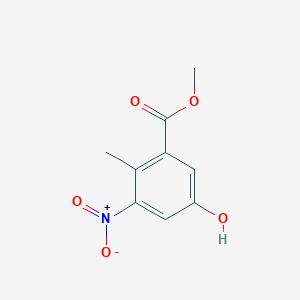
Fmoc-3-氟-DL-缬氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-fluoro-DL-valine is a derivative of valine, an essential amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The Fmoc group is then removed under basic conditions before the next amino acid is introduced. The presence of the Fmoc group facilitates the self-assembly of peptides into various nanostructures, which can be utilized in biomedical applications such as drug delivery and tissue engineering scaffolds .
Synthesis Analysis
The synthesis of Fmoc-valine derivatives involves the coupling of Fmoc-Val with different linkers, as demonstrated in the study where Fmoc-Val was combined with amide derivatives to form nanoassemblies . Another study focused on the synthesis of a dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), which was prepared by the pH-titration method . Additionally, the optimized preparation of deca(L-alanyl)-L-valinamide using Fmoc solid-phase synthesis on polyethylene glycol-polystyrene graft supports was reported, highlighting the utility of the Fmoc group in complex peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-valine derivatives is characterized by the presence of the Fmoc group, which imparts aromaticity and facilitates π-π stacking interactions. These interactions are crucial for the self-assembly of peptides into nanostructures. The β-sheet structure, which is a common secondary structure in proteins, is stabilized by these stacking interactions in the case of Fmoc-FV hydrogels . The Fmoc group also influences the overall hydrophobicity and secondary structure of the resulting assemblies .
Chemical Reactions Analysis
The chemical reactivity of Fmoc-valine derivatives is primarily associated with the protective Fmoc group, which can be removed under basic conditions using deprotection reagents such as DBU-piperidine-DMF. This deprotection step is essential in the iterative process of peptide chain elongation in solid-phase peptide synthesis . The choice of deprotection reagent and conditions can significantly affect the efficiency and outcome of the synthesis, especially for peptides prone to forming secondary structures that inhibit acylation and deprotection .
Physical and Chemical Properties Analysis
Fmoc-valine derivatives exhibit unique physical and chemical properties due to their ability to self-assemble into nanostructures. The study of Fmoc-Val conjugates revealed that the self-assembly and gelation behavior are influenced by the chain length and functionalities of the linkers used . The thermal properties of these assemblies were investigated using differential scanning calorimetry, and their morphologies were characterized by transmission electron microscopy . The Fmoc-FV hydrogels displayed thixotropic and temperature-sensitive mechanical behaviors, which are important for their application in 3D cell culture . The hydrophobicity of the assemblies was also examined through wettability studies, indicating changes due to the incorporation of various amide derivatives .
科学研究应用
Application 1: 3D Cell Culture and Regenerative Medicine
- Summary of the Application: Fmoc-3-fluoro-DL-valine is used in the formation of a new dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), for 3D culture of various cells .
- Methods of Application: Peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR and fluorimetry . Mechanical behaviors such as thixotropy and temperature-sensitivity were investigated by oscillatory rheology .
- Results or Outcomes: The Fmoc-FV hydrogels were then applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) by live-dead fluorescence microscopy and Alamar blue viability assay experiments . The results confirmed that the β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies as revealed by FE-SEM .
Application 2: Design of Micro/Nanostructures
- Summary of the Application: Fmoc-3-fluoro-DL-valine is used in the self-assembly of Fmoc protected aliphatic single amino acids (Fmoc-SAAs) to form distinct micro/nanostructures .
- Methods of Application: Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results or Outcomes: The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Application 3: Proteomics Research
- Summary of the Application: Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative that is potentially useful for proteomics studies .
- Methods of Application: The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .
- Results or Outcomes: The smaller side chain of valine confers a fairly high degree of flexibility when incorporated into a polypeptide chain . This makes Fmoc-3-fluoro-DL-valine a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach .
Application 4: Peptide Synthesis
- Summary of the Application: Fmoc-3-fluoro-DL-valine is used in peptide synthesis .
- Methods of Application: The specific methods of application in peptide synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of using Fmoc-3-fluoro-DL-valine in peptide synthesis are not detailed in the source .
Application 5: Immune Boosting
- Summary of the Application: Fmoc-3-fluoro-DL-valine is used in the fabrication of nanostructures with potential applications in immune boosting .
- Methods of Application: The specific methods of application in immune boosting are not detailed in the source .
- Results or Outcomes: The outcomes of using Fmoc-3-fluoro-DL-valine in immune boosting are not detailed in the source .
Application 6: Drug Delivery
- Summary of the Application: Fmoc-3-fluoro-DL-valine is used in the fabrication of nanostructures with potential applications in drug delivery .
- Methods of Application: The specific methods of application in drug delivery are not detailed in the source .
- Results or Outcomes: The outcomes of using Fmoc-3-fluoro-DL-valine in drug delivery are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIMQSXNKQSKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-fluoro-DL-valine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)










